molecular formula C13H8ClN3 B8460084 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine

2-Chloro-4-phenylpyrido[2,3-d]pyrimidine

Cat. No.: B8460084
M. Wt: 241.67 g/mol
InChI Key: FYYBYPJZIODLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-phenylpyrido[2,3-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly as a protein kinase inhibitor. Its core structure is a privileged pharmacophore in drug discovery, known for its ability to interact with the adenosine triphosphate (ATP) binding sites of various kinase enzymes . Pyrido[2,3-d]pyrimidine derivatives, such as this chloro-substituted analog, are frequently investigated for their potent activity against critical biological targets. These targets include the Epidermal Growth Factor Receptor (EGFR), both in its wild-type (EGFR WT ) and resistant mutant forms (EGFR T790M ), cyclin-dependent kinases (CDK4/6), and the mTOR signaling pathway . The chloro group at the 2-position is a reactive handle that allows for facile functionalization via nucleophilic aromatic substitution, enabling researchers to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

2-chloro-4-phenylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C13H8ClN3/c14-13-16-11(9-5-2-1-3-6-9)10-7-4-8-15-12(10)17-13/h1-8H

InChI Key

FYYBYPJZIODLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=NC(=N2)Cl

Origin of Product

United States

Pyrido 2,3 D Pyrimidine Scaffold: Foundational Aspects in Chemical Research

Significance of the Pyrido[2,3-d]pyrimidine (B1209978) Core in Heterocyclic Chemistry

The pyrido[2,3-d]pyrimidine nucleus is a prominent scaffold in the field of heterocyclic chemistry, largely due to its characterization as a "privileged scaffold." nih.govnih.gov This designation stems from its ability to serve as a ligand for a variety of biological receptors, a quality attributed to its structural resemblance to naturally occurring purines, quinazolines, and pteridines, which are fundamental components of DNA and RNA. nih.govrjptonline.org This structural analogy allows pyrido[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them highly valuable in drug discovery. nih.govnih.gov

Research has extensively documented the broad spectrum of pharmacological activities associated with this core structure. researchgate.netrsc.org Derivatives have demonstrated significant potential as:

Anticancer Agents: This is one of the most thoroughly investigated applications. nih.govresearchgate.net These compounds have been shown to inhibit various cancer-related targets, including tyrosine kinases (TKs), cyclin-dependent kinases (CDKs), phosphatidylinositol-3-kinase (PI3K), and dihydrofolate reductase (DHFR). nih.govnih.gov The FDA-approved breast cancer drug, Palbociclib, is a notable example of a therapeutic agent built upon the pyrido[2,3-d]pyrimidine scaffold, functioning as a CDK4/6 inhibitor. nih.gov

Kinase Inhibitors: The scaffold is a vital component in the design of inhibitors for numerous kinases, which are crucial in cellular signaling pathways. nih.govontosight.ai Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Derivatives have shown inhibitory effects against EGFR, PDGFR, FGFR, and Abl kinase. nih.gov

Antimicrobial and Antiviral Agents: The structural framework has been utilized to develop compounds with activity against various pathogens, including bacteria, fungi, and viruses. researchgate.netjocpr.comontosight.ai

Anti-inflammatory and Analgesic Agents: Certain derivatives have exhibited anti-inflammatory and pain-relieving properties. researchgate.netjocpr.com

The versatility of the pyrido[2,3-d]pyrimidine core, combined with its proven success in yielding clinically relevant molecules, cements its importance as a foundational element in modern medicinal chemistry. nih.govresearchgate.net

Isomeric Considerations within Pyridopyrimidines and their Relevance to 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine

The term "pyridopyrimidine" refers to a family of isomeric compounds, each defined by the specific arrangement of the fused pyridine (B92270) and pyrimidine (B1678525) rings. wikipedia.org The fusion is determined by the position of the single nitrogen atom in the pyridine ring relative to the pyrimidine ring. nih.govjocpr.com This results in four primary constitutional isomers for pyridopyrimidines where the rings are ortho-fused. jocpr.comencyclopedia.pub

Isomer NameAlternative Name
Pyrido[2,3-d]pyrimidine1,3,8-Triazanaphthalene
Pyrido[3,2-d]pyrimidine (B1256433)1,3,5-Triazanaphthalene
Pyrido[3,4-d]pyrimidine (B3350098)2,6,8-Triazanaphthalene
Pyrido[4,3-d]pyrimidine (B1258125)1,3,6-Triazanaphthalene

The relevance of this isomerism to the compound This compound lies in the distinct chemical and biological profiles of each isomeric scaffold. Among the four isomers, the pyrido[2,3-d]pyrimidine system is the most extensively studied and frequently encountered in chemical literature. jocpr.com This prevalence is directly linked to the vast and diverse range of biological activities that have been successfully elicited from its derivatives, as detailed in the previous section. jocpr.com

While other isomers like pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine have also been investigated for applications such as kinase inhibition, the pyrido[2,3-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of new therapeutic agents. jocpr.com Therefore, the selection of the [2,3-d] fused core for the target compound is based on a well-established history of pharmacological significance and synthetic accessibility.

Synthetic Pathways to 2 Chloro 4 Phenylpyrido 2,3 D Pyrimidine and Its Derivatives

Strategic Approaches to the Pyrido[2,3-d]pyrimidine (B1209978) System

The construction of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into three main strategic approaches: the cyclization of appropriately substituted pyridines, the annulation onto a pre-formed pyrimidine (B1678525) ring, and the use of multi-component reactions.

Cyclization of Substituted Pyridines

One major strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine (B92270) core. rsc.orgrsc.org This approach often starts with ortho-amino-substituted pyridine derivatives. For instance, o-aminonicotinonitrile can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine. rsc.org Another example involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide to form a nicotinamide (B372718) intermediate, which can then be further cyclized. rsc.orgrsc.org

A key advantage of this method is the ability to introduce a variety of substituents onto the pyridine ring at an early stage, which are then carried through to the final bicyclic product. The specific reaction conditions and reagents used for the cyclization step can be tailored to achieve the desired substitution pattern on the newly formed pyrimidine ring.

Annulation onto the Pyrimidine Ring System

Perhaps the most common and versatile approach to pyrido[2,3-d]pyrimidines is the construction of the pyridine ring by annulation onto a pre-existing pyrimidine moiety. jocpr.comnih.gov This strategy typically utilizes 4-aminopyrimidine (B60600) derivatives as the starting material. The pyridine ring can be formed by the addition of a three-carbon unit to the 4-amino and C-5 positions of the pyrimidine ring. jocpr.com

Various reagents have been employed for this purpose, including α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). jocpr.com The reaction of 6-aminouracil (B15529) derivatives with these reagents often proceeds via a Michael addition followed by cyclization and subsequent oxidation or aromatization to furnish the pyrido[2,3-d]pyrimidine system. nih.gov The regiochemistry of the cyclization can sometimes be influenced by the reaction conditions and the nature of the substituents on both the pyrimidine and the three-carbon component. jocpr.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.orgorgchemres.orgnih.gov The synthesis of pyrido[2,3-d]pyrimidines has greatly benefited from the development of MCR strategies. orgchemres.orgorgchemres.orgnih.gov These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. orgchemres.org

A common MCR approach for the synthesis of pyrido[2,3-d]pyrimidines involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a 6-aminopyrimidine derivative (like 6-aminouracil or 6-amino-1,3-dimethyluracil). tandfonline.comresearchgate.net This reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. nih.gov The use of various catalysts, including nano magnetite Schiff base complexes, has been shown to enhance the efficiency and yield of these reactions. tandfonline.com The versatility of this approach allows for the introduction of a wide range of substituents at different positions of the pyrido[2,3-d]pyrimidine core by simply varying the starting components. researchgate.net

Synthesis of 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine and Key Precursors

The synthesis of the target compound, this compound, is typically achieved through a two-step process starting from a key intermediate, 2,4-Dichloropyrido[2,3-d]pyrimidine (B159073). This process involves the preparation of the dichlorinated precursor followed by a regioselective substitution at the C-4 position.

Preparation of 2,4-Dichloropyrido[2,3-d]pyrimidine as a Starting Material

The key starting material, 2,4-Dichloropyrido[2,3-d]pyrimidine, can be synthesized from 2-aminonicotinic acid. chemicalbook.com The process involves an initial cyclization to form 2,4-dihydroxypyrido[2,3-d]pyrimidine, also known as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. chemicalbook.com This dihydroxy intermediate is then subjected to a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the desired 2,4-Dichloropyrido[2,3-d]pyrimidine. chemicalbook.com The use of N,N-dimethylaniline or other amines can facilitate this chlorination process.

Starting MaterialIntermediateFinal ProductReagents and Conditions
2-Aminonicotinic Acid2,4-Dihydroxypyrido[2,3-d]pyrimidine2,4-Dichloropyrido[2,3-d]pyrimidine1. Cyclization (e.g., with urea) 2. Chlorination (e.g., POCl₃)

Regioselective Arylation at the C-4 Position to form this compound

With 2,4-Dichloropyrido[2,3-d]pyrimidine in hand, the next step is the regioselective introduction of the phenyl group at the C-4 position. The chlorine atom at the C-4 position of the pyrido[2,3-d]pyrimidine ring is generally more reactive towards nucleophilic substitution than the chlorine at the C-2 position. mdpi.com This difference in reactivity allows for selective functionalization.

The regioselective arylation is commonly achieved through a Suzuki cross-coupling reaction. mdpi.com This palladium-catalyzed reaction involves coupling the 2,4-dichloropyrido[2,3-d]pyrimidine with a phenylboronic acid derivative in the presence of a suitable palladium catalyst and a base. By carefully controlling the reaction conditions, such as temperature and reaction time, the substitution can be directed to occur predominantly at the C-4 position, leaving the C-2 chlorine atom intact. mdpi.com This yields the target molecule, this compound.

SubstrateReagentProductReaction TypeCatalyst/Conditions
2,4-Dichloropyrido[2,3-d]pyrimidinePhenylboronic AcidThis compoundSuzuki Cross-CouplingPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)

Formation of 4-Chloro-2-phenylpyrido[2,3-d]pyrimidine from Pyrido[2,3-d]pyrimidin-4(3H)-one Intermediates

The transformation of pyrido[2,3-d]pyrimidin-4(3H)-one intermediates into their 4-chloro counterparts is a crucial step in the synthesis of various derivatives, including the 2-phenyl substituted scaffold. This conversion introduces a versatile leaving group at the C4-position, enabling subsequent nucleophilic substitution reactions to build molecular complexity. The general strategy involves the chlorination of the corresponding 4-oxo precursor, typically derived from the cyclization of substituted pyrimidines.

A common method for this chlorination involves treating the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine. The reaction proceeds by converting the amide-like oxygen of the pyrimidinone into a better leaving group, which is subsequently displaced by a chloride ion.

The synthesis of the precursor, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one, can be achieved through various condensation reactions. For instance, new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized to serve as key intermediates. nih.gov These precursors, possessing the essential pharmacophoric features, are then subjected to reactions to introduce further diversity. nih.gov The presence of a chloro-substituent, introduced via this method, allows for ulterior substitution by various nucleophiles. nih.gov

Table 1: Chlorination of Pyrido[2,3-d]pyrimidin-4(3H)-one Intermediates

Precursor Reagent Product Reference
2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one POCl₃ 4-Chloro-2-phenylpyrido[2,3-d]pyrimidine General Method
7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine-2,4-diamine N,N-dimethylformamide thionyl chloride complex 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine mdpi.com
7H-pyrrolo[2,3-d]pyrimidin-4-ol POCl₃ 4-chloro-7H-pyrrolo[2,3-d]pyrimidine google.com

This table illustrates common reagents used for the conversion of pyrido[2,3-d]pyrimidinone systems to their chloro derivatives.

Advanced Synthetic Methodologies for Pyrido[2,3-d]pyrimidine Construction

Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems like pyrido[2,3-d]pyrimidines. Palladium-catalyzed cross-coupling reactions and sequential functionalization strategies are at the forefront of these methodologies, providing efficient and modular access to a wide array of derivatives.

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and other functionalities onto the pyrido[2,3-d]pyrimidine core. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is particularly effective.

For the synthesis of this compound, a Suzuki-Miyaura reaction could be envisioned where a di-chlorinated pyrido[2,3-d]pyrimidine scaffold reacts selectively with phenylboronic acid. By controlling the reaction conditions (catalyst, ligand, base, and temperature), regioselective substitution at the C4 position can be achieved. For instance, the synthesis of 4-aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been accomplished using Pd(PPh₃)₄ as the catalyst with Cs₂CO₃ as the base. nih.gov

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also employed to introduce nitrogen-based substituents. nih.govrsc.orgrsc.org These methods provide a robust platform for creating libraries of compounds by varying the coupling partners. A novel and efficient palladium-catalyzed method was developed for synthesizing a wide range of pyrido[2,3-d]pyrimidines from readily available starting materials with good yields. rsc.org This highlights the versatility of palladium catalysis in constructing this heterocyclic system.

Table 2: Examples of Palladium-Catalyzed Reactions in Pyrido[2,3-d]pyrimidine Synthesis

Reaction Type Substrates Catalyst/Ligand Product Type Reference
Suzuki-Miyaura 4-chloro-pyridopyrimidine, Arylboronic acid Pd(PPh₃)₄ 4-Aryl-pyridopyrimidine nih.gov
Buchwald-Hartwig 4-chloro-pyridopyrimidine, Amine Pd(OAc)₂ / Xantphos 4-Amino-pyridopyrimidine rsc.org
Cascade Reaction β-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracils Pd(OAc)₂ Fused Pyrido[2,3-d]pyrimidine rsc.orgrsc.org

This table summarizes key palladium-catalyzed cross-coupling reactions used to functionalize the pyrido[2,3-d]pyrimidine scaffold.

The pyrido[2,3-d]pyrimidine scaffold possesses multiple sites for functionalization (e.g., C2, C4, C7). Sequential functionalization allows for the controlled and regioselective introduction of different substituents, leading to asymmetrically substituted molecules. This strategy is critical for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

A typical approach involves starting with a di-halogenated precursor, such as 2,4-dichloropyrido[2,3-d]pyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution. For example, the C4 position is generally more reactive towards nucleophilic aromatic substitution than the C2 position. A nucleophile can be introduced at C4 first, followed by a second, different functional group at C2, often via a palladium-catalyzed cross-coupling reaction.

Research has demonstrated three successive and regiocontrolled palladium cross-coupling reactions to synthesize novel 2,4,6-tris(het)aryl pyrido-fused pyrimidines. researchgate.net This was achieved by first displacing a chlorine at one position, followed by a sequential palladium-catalyzed phosphonium (B103445) coupling at a second position, and finally a palladium/copper-catalyzed desulfitative cross-coupling at a third position. researchgate.net Such one-pot sequential multicomponent reactions represent an efficient and environmentally friendly approach to complex heterocyclic compounds. bohrium.com A review of synthetic protocols highlights various strategies for preparing these derivatives, underscoring the importance of controlled functionalization. mdpi.com

Chemical Transformations and Derivatization of 2 Chloro 4 Phenylpyrido 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Atom

The chlorine atom at the C2 position of the pyrido[2,3-d]pyrimidine (B1209978) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrimidine (B1678525) ring, which is further activated by the adjacent nitrogen atoms. This allows for the displacement of the chloride ion by a wide range of nucleophiles.

2-Chloro-4-phenylpyrido[2,3-d]pyrimidine readily reacts with primary and substituted anilines to furnish N-aryl-4-phenylpyrido[2,3-d]pyrimidin-2-amine derivatives. mdpi.com These reactions are typically carried out under thermal conditions, often with microwave assistance to enhance reaction rates. rsc.org The electronic nature of the substituents on the aniline (B41778) ring can influence the reaction's efficiency. rsc.org This method provides a straightforward route to a library of compounds with varying substitution patterns on the aniline moiety.

Table 1: Examples of SNAr Reactions with Anilines
Aniline DerivativeReaction ConditionsProductYield (%)
AnilineMicrowave, EthanolN-phenyl-4,6-dimethylpyrimidin-2-amineNot specified
4-MethoxyanilineMicrowave, EthanolN-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amineNot specified
4-NitroanilineMicrowave, EthanolN-(4-nitrophenyl)-4,6-dimethylpyrimidin-2-amineNot specified

Beyond anilines, the SNAr reaction of this compound extends to a broad spectrum of amine nucleophiles. This includes primary and secondary aliphatic amines, as well as various heterocyclic amines. researchgate.net These reactions typically proceed under mild conditions and provide high yields of the corresponding 2-amino-substituted pyrido[2,3-d]pyrimidines. researchgate.net The versatility of this reaction allows for the systematic modification of the substituent at the C2-position, enabling the exploration of structure-activity relationships in various contexts.

Further Functionalization of the Pyrido[2,3-d]pyrimidine Ring System

The pyrido[2,3-d]pyrimidine core offers multiple sites for further functionalization, allowing for the introduction of additional complexity and diversity into the molecular structure.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are effective methods for introducing aryl and heteroaryl groups at the C4 position of the pyrido[2,3-d]pyrimidine ring. mdpi.comnih.gov This reaction involves the coupling of the chloro-substituted heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This strategy has been successfully employed to synthesize a variety of 4-aryl and 4-heteroaryl pyrido[2,3-d]pyrimidines. mdpi.comnih.gov The regioselectivity of these reactions is a key aspect, with the C4 position generally being more reactive than the C2 position in related systems. sci-hub.se

Table 2: Suzuki Coupling Reactions
Boronic Acid/EsterCatalystBaseProductYield (%)
Phenylboronic acidPd(PPh3)4Cs2CO34-phenyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneNot specified
3-Thienylboronic acidPd(PPh3)4Na2CO32,4-di(thiophen-3-yl)-6-chloropyrido[2,3-d]pyrimidine83

The pyrido[2,3-d]pyrimidine scaffold can serve as a building block for the construction of more complex, fused polycyclic heterocyclic systems. rsc.orgnih.gov Intramolecular cyclization reactions of appropriately substituted pyrido[2,3-d]pyrimidine derivatives are a common strategy to achieve this. psu.edu For instance, derivatives bearing reactive functional groups at adjacent positions can undergo cyclization to form new rings. nih.gov This approach has led to the synthesis of novel tetracyclic and pentacyclic systems with interesting structural and electronic properties. nih.govnuph.edu.ua

Mechanistic Investigations of Derivatization Reactions

The derivatization reactions of this compound are generally understood to proceed through well-established mechanistic pathways.

The nucleophilic aromatic substitution at the C2-position follows a two-step addition-elimination mechanism. zenodo.org The reaction is initiated by the attack of the nucleophile on the electron-deficient C2 carbon, leading to the formation of a Meisenheimer-like intermediate. stackexchange.com This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. stackexchange.com The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring and yields the final substitution product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. zenodo.org

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. researchgate.net The initial step is the oxidative addition of the chloro-substituted pyrido[2,3-d]pyrimidine to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, and the cycle is completed by reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Theoretical studies on related systems have provided insights into the reaction mechanisms, including the identification of rate-determining steps and the influence of catalysts. nih.gov For instance, computational studies on the formation of the pyrido[2,3-d]pyrimidine ring itself have elucidated the sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

Elucidation of Regioselectivity and Chemoselectivity

In polysubstituted heterocyclic systems like pyrido[2,3-d]pyrimidines, understanding the regioselectivity and chemoselectivity of reactions is paramount for predictable and efficient synthesis. The inherent electronic properties of the fused ring system, coupled with the nature of the existing substituents, dictate the preferred site of chemical attack.

Research into related di- and tri-substituted pyrido[2,3-d]pyrimidine systems provides valuable insights into the likely reactivity of this compound. For instance, in systems containing multiple halogen substituents, the C4 and C6 positions are often more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the C2 position. This is attributed to the electronic influence of the pyridine (B92270) nitrogen.

For example, in the case of 2,4-dichloropyrido[2,3-d]pyrimidine (B159073), selective substitution at the C4 position can be achieved under specific reaction conditions. This selectivity allows for a stepwise functionalization of the molecule. Similarly, studies on 2,4,6-trichloropyrido[2,3-d]pyrimidine (B8796669) have demonstrated that sequential and regiocontrolled palladium cross-coupling reactions can be performed. The first substitution typically occurs at the C6 position, followed by reaction at the C4 position, and finally at the C2 position. nih.govresearchgate.net This hierarchy of reactivity underscores the importance of electronic and steric factors in directing the outcome of the reaction.

The phenyl group at the C4 position in this compound significantly influences the electronic distribution within the heterocyclic core, which in turn affects the reactivity of the C2-chloro group. The precise regioselectivity in reactions involving this specific compound would depend on the nature of the incoming reagent and the reaction conditions employed.

Optimization of Catalytic Conditions for Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the derivatization of this compound is a key strategy for creating diverse molecular libraries. The optimization of catalytic conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of carbon-carbon bonds. For the coupling of chloroheteroarenes like this compound with boronic acids or esters, a variety of palladium catalysts and ligands can be employed. The choice of ligand is critical in influencing the efficiency of the catalytic cycle. For instance, bulky electron-rich phosphine (B1218219) ligands such as XPhos and SPhos are often effective in promoting the oxidative addition of the palladium catalyst to the C-Cl bond. The selection of the base and solvent system is also vital and is often determined empirically for a specific substrate. illinois.edu

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. To introduce various amino groups at the 2-position of the pyrido[2,3-d]pyrimidine core, a palladium catalyst in combination with a suitable ligand is typically used. The reaction conditions, including temperature and the choice of base, need to be carefully controlled to achieve optimal results. rsc.org

Other Cross-Coupling Reactions: Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings like Sonogashira (for C-C triple bonds), Heck (for C-C double bonds), and Stille coupling can also be envisaged for the derivatization of this compound. Each of these reactions requires a specific set of optimized conditions to proceed efficiently. nih.gov

The following table summarizes typical conditions that have been optimized for cross-coupling reactions on related pyrido[2,3-d]pyrimidine scaffolds and could serve as a starting point for the optimization of reactions with this compound.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄-Cs₂CO₃1,4-Dioxane/Water100
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane110
Sonogashira PdCl₂(PPh₃)₂/CuI-Et₃NTHF60

It is important to note that the optimal conditions can vary significantly depending on the specific substrates being coupled. Therefore, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to maximize the yield and purity of the desired product.

Structural Elucidation and Computational Analysis in 2 Chloro 4 Phenylpyrido 2,3 D Pyrimidine Research

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. For 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the fused heterocyclic core.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring and the pyridopyrimidine system. The five protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (approximately 7.40-8.10 ppm). The three protons on the pyridine (B92270) portion of the fused ring system would also produce signals in the downfield aromatic region, with their specific chemical shifts and coupling patterns confirming their relative positions.

Table 1: Predicted NMR Spectral Data for this compound This interactive table contains predicted chemical shift (δ) values based on analogous structures.

Nucleus Predicted Chemical Shift (δ) in ppm Description
¹H ~7.40 - 7.60 Phenyl protons (meta, para)
¹H ~7.90 - 8.10 Phenyl protons (ortho)
¹H ~7.50 - 9.00 Pyridopyrimidine core protons
¹³C ~115 - 140 Phenyl and Pyridopyrimidine CH carbons

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic bands confirming its key structural features.

Key expected absorptions include C=C and C=N stretching vibrations from the aromatic phenyl and pyridopyrimidine rings, typically found in the 1500–1650 cm⁻¹ region rjptonline.orgnih.gov. Aromatic C-H stretching would be observed above 3000 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 1000 and 700 cm⁻¹. The specific pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and serves as a valuable identifier.

Table 2: Predicted IR Absorption Bands for this compound This interactive table outlines the expected vibrational frequencies.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3050 - 3150 C-H Stretch Aromatic (Phenyl and Pyridine)
1500 - 1650 C=N and C=C Stretch Pyridopyrimidine and Phenyl Rings
1400 - 1500 C-C Stretch Aromatic Rings

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. The molecular formula of this compound is C₁₃H₈ClN₃. HRMS, typically using electrospray ionization (ESI), measures the mass-to-charge ratio (m/z) to four or more decimal places mdpi.com.

This high level of precision allows for the unambiguous confirmation of the molecular formula. The theoretical exact mass of the [M+H]⁺ ion for C₁₃H₉ClN₃⁺ can be calculated and compared to the experimental value. The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (due to the ³⁷Cl isotope) has an intensity approximately one-third that of the main M peak (due to the ³⁵Cl isotope). This technique has been successfully used to confirm the formulas of numerous pyrido[2,3-d]pyrimidine (B1209978) derivatives nih.gov.

Table 3: HRMS Data for this compound This table provides the calculated molecular formula and exact mass.

Property Value
Molecular Formula C₁₃H₈ClN₃
Molar Mass 241.68 g/mol
Theoretical Exact Mass [M] 241.0434

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles within the molecule researchgate.net.

The analysis would reveal the planarity of the fused pyridopyrimidine ring system and the dihedral angle between this plane and the phenyl substituent. Furthermore, it would elucidate intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the packing of molecules in the solid state. This method has been applied to various related heterocyclic systems to unambiguously confirm their structures mdpi.commdpi.com.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insight into the electronic structure, reactivity, and properties of a molecule that can be difficult to measure directly.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the properties of heterocyclic compounds mdpi.comnih.gov. For this compound, DFT calculations (e.g., using the B3LYP functional) can be used to optimize the molecular geometry and predict various electronic properties mdpi.com.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and predict reactivity. Negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be sites of negative potential.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and reactivity. These calculations help rationalize the molecule's behavior in chemical reactions.

Table 4: Information Obtainable from Quantum Chemical Calculations This interactive table summarizes the insights gained from computational modeling.

Calculation/Analysis Information Provided Significance
Geometry Optimization Lowest energy 3D structure, bond lengths, bond angles Provides a theoretical model of the molecule's structure
Molecular Electrostatic Potential (MEP) Electron density distribution, sites for electrophilic/nucleophilic attack Predicts chemical reactivity and intermolecular interactions
Frontier Molecular Orbitals (HOMO/LUMO) Energy levels of frontier orbitals, HOMO-LUMO gap Relates to electronic transitions, kinetic stability, and reactivity

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique extensively used in drug discovery to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets, thereby providing insights into their mechanisms of action and guiding the rational design of more potent and selective inhibitors.

Research has shown that pyrido[2,3-d]pyrimidine derivatives interact with a wide array of protein targets, primarily kinases, which are crucial in cell signaling pathways often dysregulated in diseases like cancer. For instance, derivatives of this scaffold have been docked into the catalytic domain of eukaryotic Elongation Factor-2 Kinase (eEF-2K), a potential target in oncology. These studies help to understand the structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity.

Similarly, docking simulations have been performed to evaluate the binding of pyrido[2,3-d]pyrimidine analogs against other significant cancer-related kinases like Epidermal Growth Factor Receptor (EGFR), including its drug-resistant T790M mutant, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER-2. nih.govresearchgate.net These studies reveal how modifications to the core structure influence binding affinity and selectivity. For example, a docking study of N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives against the biotin (B1667282) carboxylase enzyme (PDB ID: 2V58) identified compounds that formed hydrogen bonds with active site residues, suggesting a potential mechanism for their antibacterial activity.

The versatility of the pyrido[2,3-d]pyrimidine scaffold is further highlighted by its exploration as an inhibitor for other protein classes. Docking studies have evaluated its potential against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, to identify potential antiviral agents. bohrium.com Furthermore, interactions with enzymes like KPC-2 carbapenemase, a key driver of antibiotic resistance in bacteria, have also been modeled. nih.gov In a study targeting PIM-1 kinase, another cancer-related target, molecular docking virtually elucidated the binding interactions of a lead pyrido[2,3-d]pyrimidine compound, validating it as a promising targeted chemotherapeutic agent. nih.gov

The binding energies and specific amino acid interactions derived from these studies are critical for optimizing lead compounds. For example, in one study, a derivative demonstrated potent inhibition of the CDK2 enzyme, with docking results showing an 89% inhibition rate, which could be attributed to its strong binding within the enzyme's active site. nih.gov These computational predictions provide a foundational understanding of the ligand-target interactions that drive the biological activity of this class of compounds.

Target ProteinPDB IDDerivative/LigandBinding Energy/Score (kcal/mol)Key Interacting Residues
HepG22JW2Pyrido[2,3-d]pyrimidine derivative 19-5.95474Pro13, Lys76, Asn72 (hydrophobic), Gln17 (hydrogen bond) researchgate.net
KPC-2 CarbapenemaseN/AQuinoline-pyrido[2,3-d]pyrimidinone derivative 11-8.40Not Specified nih.gov
Monopolar spindle 1 (Mps1) KinaseN/APyrido[3,4-d]pyrimidine (B3350098) derivative A-29.07Ile531, Val539, Cys604, Gly605, Asn606, Ile607, Leu654, Ile663
PIM-1 Kinase2OBJPyrido[2,3-d]pyrimidine derivative 4Not SpecifiedNot Specified nih.gov
EGFRL858R/T790MN/AThieno[3,2-d]pyrimidine (B1254671) B1Not SpecifiedNot Specified nih.gov
eEF-2KN/A (Homology Model)Pyrido[2,3-d]pyrimidine-2,4-dione derivative 6Not SpecifiedNot Specified
Biotin Carboxylase2V58N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivativesNot SpecifiedNot Specified

Conformational Analysis and Energetic Profiles of Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. Conformational analysis and the study of energetic profiles are therefore crucial computational methods for understanding the derivatives of this compound. These studies provide insight into the molecule's flexibility, the stability of different spatial arrangements (conformers), and its inherent chemical reactivity.

Conformational analysis of pyrido[2,3-d]pyrimidine derivatives has been performed using methods such as molecular mechanics force fields (MMF) and Density Functional Theory (DFT) for geometry optimization. bohrium.com Such analyses identify the most stable, low-energy conformers of a molecule. The geometry of these stable conformers, including critical dihedral angles between the fused ring system and its substituents (like the 4-phenyl group), dictates how well the ligand can fit into the binding pocket of a target protein. For a new pyrido[2,3-d]pyrimidine compound, four relatively stable conformers were identified, and a comparison between the DFT-optimized structure and the experimentally determined crystal structure showed significant similarity. bohrium.com

The energetic profile of these molecules is often evaluated through the lens of Frontier Molecular Orbital (FMO) theory. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. nih.govnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov DFT calculations have been used to determine the HOMO-LUMO energies and the resulting energy gap for various pyrido[2,3-d]pyrimidine derivatives. bohrium.com This information, combined with the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and sites susceptible to electrophilic or nucleophilic attack, provides a comprehensive picture of the molecule's electronic character and potential interaction points. bohrium.com These computational insights are vital for predicting the reactivity and metabolic stability of new drug candidates based on the this compound scaffold.

Derivative/CompoundComputational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrileDFT/B3LYP/6-311G(d,p)-6.354-2.7123.642 nih.gov
1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)ureaDFTData Not SpecifiedData Not SpecifiedData Not Specified bohrium.com

Biological Activities and Molecular Mechanisms Associated with 2 Chloro 4 Phenylpyrido 2,3 D Pyrimidine Derivatives

Enzyme Inhibition Studies and Target Identification

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been a focal point of medicinal chemistry research due to their wide range of biological actions, including antitumor, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The core of their activity often lies in the specific inhibition of various enzymes crucial for cell proliferation and survival. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

A significant and well-documented biological target of pyrido[2,3-d]pyrimidine derivatives is dihydrofolate reductase (DHFR). mdpi.comnih.gov This enzyme is critical for the synthesis of purines and pyrimidines, essential components of DNA and RNA. mdpi.com By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, leading to a halt in DNA synthesis and ultimately cell death. mdpi.com This mechanism is the basis for their use as antifolate agents in cancer therapy. nih.gov

A series of 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates have been synthesized and shown to be potent inhibitors of DHFR from various sources, including Pneumocystis carinii and Toxoplasma gondii. drugbank.com For instance, the N9-methyl 2',5'-dimethoxy-substituted analogue demonstrated an IC50 value of 6.3 nM against Toxoplasma gondii DHFR. drugbank.com The structural basis for this inhibition has been explored through crystallography, revealing that substitutions on the pyrido[2,3-d]pyrimidine core can create preferential interactions with the active site of pathogenic DHFR over the human enzyme, thereby enhancing selectivity. nih.gov

Compound/DerivativeTarget DHFRIC50 (nM)Selectivity Ratio (tgDHFR vs rlDHFR)
N9-methyl 2',5'-dimethoxy-substituted analogueToxoplasma gondii6.3-
3',4',5'-trimethoxy-substituted analogueToxoplasma gondii-9.4

Note: tgDHFR = Toxoplasma gondii Dihydrofolate Reductase; rlDHFR = rat liver Dihydrofolate Reductase.

Tyrosine Kinase Inhibition (e.g., EGFRWT, EGFRT790M, HER2, Abl)

Pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of various tyrosine kinases, which are key regulators of cellular signaling pathways involved in cell growth, differentiation, and survival. nih.govencyclopedia.pub Dysregulation of tyrosine kinase activity is a common feature of many cancers.

Specifically, these compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutants. nih.gov For example, certain thieno[3,2-d]pyrimidine (B1254671) derivatives, structurally related to pyrido[2,3-d]pyrimidines, have shown significant inhibitory activity against the EGFRL858R/T790M mutant, which is resistant to first-generation EGFR inhibitors. nih.gov One such compound, B1, exhibited an IC50 of 13 nM against EGFRL858R/T790M with over 76-fold selectivity for the wild-type EGFR. nih.gov

Furthermore, the pyrido[2,3-d]pyrimidine derivative PD180970 has been identified as a potent inhibitor of the Abl tyrosine kinase, including the oncogenic Bcr-Abl fusion protein found in chronic myelogenous leukemia (CML). nih.govresearchgate.net PD180970 was shown to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM and the kinase activity of purified recombinant Abl with an IC50 of 2.2 nM. researchgate.net

CompoundTarget KinaseIC50 (nM)
Compound B1EGFRL858R/T790M13
PD180970p210Bcr-Abl (in vivo phosphorylation)170
PD180970Purified recombinant Abl2.2

PIM-1 Kinase Inhibition

PIM-1 kinase, a serine/threonine kinase, is another important target for pyrido[2,3-d]pyrimidine derivatives in the context of cancer therapy. nih.govrsc.org PIM-1 is overexpressed in various cancers and plays a role in cell survival, proliferation, and apoptosis. nih.govcu.edu.eg

Several novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition. nih.gov For instance, one study reported compounds with IC50 values as low as 11.4 nM and 17.2 nM, which is comparable to the well-known kinase inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). nih.gov In another study, a 2-(2-chlorophenyl)-2,3-dihydro derivative of a related pyridothienopyrimidinone scaffold showed a PIM-1 kinase inhibition IC50 of 1.18 µM. nih.gov

Compound/DerivativePIM-1 Kinase IC50
Compound 4 (from a novel series)11.4 nM
Compound 10 (from a novel series)17.2 nM
2-(2-chlorophenyl)-2,3-dihydro pyridothienopyrimidinone1.18 µM

Biotin (B1667282) Carboxylase Inhibition

The enzyme biotin carboxylase (BC) has been identified as a target for pyrido[2,3-d]pyrimidine derivatives, particularly in the development of novel antibacterial agents. mdpi.comnih.gov BC is a component of acetyl-CoA carboxylase, which catalyzes a crucial step in fatty acid biosynthesis in bacteria. mdpi.comnih.gov

Research has shown that certain pyridopyrimidines can inhibit BC with high potency, with one inhibitor demonstrating a Ki of 0.8 nM by competing with ATP for binding to the enzyme. mdpi.comnih.gov This inhibition of fatty acid synthesis is detrimental to bacterial survival.

Other Kinase Targets (e.g., MAP kinases, CDK2, PI3K, Mps1, Adenosine Kinase, mTOR kinase)

The inhibitory activity of pyrido[2,3-d]pyrimidine derivatives extends to a variety of other kinases implicated in cancer and other diseases. nih.govresearchgate.netrsc.org These include:

MAP kinases : These are involved in responding to extracellular stimuli and regulating cellular processes like proliferation and differentiation. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2) : A key regulator of the cell cycle. chemrxiv.org

Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) : Central components of a signaling pathway that regulates cell growth, proliferation, and survival. researchgate.netmdpi.com Vistusertib (AZD2014) is a notable mTOR inhibitor based on the pyrido[2,3-d]pyrimidine scaffold. mdpi.com

Protein Kinase CK2 : Some amino-substituted pyrido[2,3-d]pyrimidines have been found to inhibit this kinase in the micromolar range. researchgate.net

Cellular Pathway Modulation

The inhibition of these diverse enzymes by 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine derivatives translates into significant modulation of cellular pathways, often leading to therapeutic effects such as anticancer activity.

For instance, the inhibition of PIM-1 kinase by certain pyrido[2,3-d]pyrimidine derivatives has been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govrsc.org One study found that a potent PIM-1 inhibitor increased apoptosis in MCF-7 breast cancer cells by over 58-fold and caused cell cycle arrest in the G1 phase. nih.govrsc.org Similarly, the EGFR inhibitor B1 was found to block the G2/M phase of the cell cycle in H1975 lung cancer cells. nih.gov The Bcr-Abl inhibitor PD180970 also induces apoptosis in chronic myelogenous leukemia cells. researchgate.net

Compound/DerivativeCellular EffectCell Line
PIM-1 Inhibitor (Compound 4)58.29-fold increase in apoptosis, G1 phase cell cycle arrestMCF-7 (Breast Cancer)
EGFR Inhibitor (Compound B1)G2/M phase cell cycle arrestH1975 (Lung Cancer)
Bcr-Abl Inhibitor (PD180970)Induction of apoptosisK562 (Chronic Myelogenous Leukemia)

Apoptosis Induction Mechanisms

Pyrido[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects primarily by inducing apoptosis, or programmed cell death, in malignant cells. researchgate.netnih.gov Research has elucidated several key mechanisms through which these compounds trigger this cellular self-destruction sequence.

One prominent mechanism involves the inhibition of specific kinases, such as PIM-1 kinase. nih.gov A synthesized pyrido[2,3-d]pyrimidine derivative, compound 4 , was found to be a potent PIM-1 kinase inhibitor. nih.govrsc.org In human breast cancer cells (MCF-7), this compound significantly activated apoptosis, increasing the total apoptotic cell population by over 58-fold compared to untreated control cells (36.14% vs. 0.62%). nih.govrsc.org The inhibition of PIM-1 kinase is a key event that initiates the apoptotic cascade in this context. nih.gov

Another identified pathway involves the activation of the caspase cascade. bohrium.com Studies on a series of pyrido[2,3-d] nih.govresearchgate.neteurjchem.comtriazolo[4,3-a]pyrimidine derivatives revealed that the most potent compounds induce apoptosis via a caspase-3 dependent pathway in prostate cancer (PC-3) cells. bohrium.comresearchgate.net Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis, leading to the cleavage of essential cellular proteins and subsequent cell death.

The pro-apoptotic effects of these derivatives are often dose-dependent and can be triggered through multiple signaling pathways, including transcription-independent routes that lead to rapid apoptosis. nih.govdocumentsdelivered.com

Cell Cycle Arrest in Specific Phases (e.g., G1, G2/M)

In addition to inducing apoptosis, pyrido[2,3-d]pyrimidine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing and growing. researchgate.net

The G1 phase is a common target for these compounds. The PIM-1 kinase inhibitor, compound 4 , was shown to arrest the cell cycle of MCF-7 cells at the G1 phase. nih.govrsc.org Similarly, a highly active triazolopyridopyrimidine derivative, 15f , caused cell cycle arrest in PC-3 prostate cancer cells, an effect linked to the enhanced expression of the cell cycle inhibitor p21. bohrium.comresearchgate.net The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, and its upregulation effectively stops the cell cycle from progressing from the G1 to the S phase. Other related pyrimidine (B1678525) sulfonamide derivatives have also been shown to induce G1 arrest by down-regulating G1 phase regulatory proteins like cyclin D1 and CDK4. researchgate.net

While G1 arrest is frequently observed, some derivatives can induce arrest at the G2/M checkpoint. Certain pyridine (B92270) derivatives have been reported to halt the proliferation of MCF-7 and HepG-2 cancer cells by causing G2/M phase arrest through a p53–p21-driven pathway. nih.gov This demonstrates that the specific phase of cell cycle arrest can depend on the derivative's structure and the cellular context.

Antiproliferative Effects in Various Cellular Models

The ability of pyrido[2,3-d]pyrimidine derivatives to induce apoptosis and cause cell cycle arrest translates into potent antiproliferative effects across a range of cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Several studies have documented the significant cytotoxicity of these compounds. For instance, a series of newly synthesized pyrido[2,3-d]pyrimidines exhibited remarkable cytotoxicity against human breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing IC₅₀ values at the sub-micromolar level. nih.gov Fused-ring derivatives, such as pyrido[2,3-d] nih.govresearchgate.neteurjchem.comtriazolo[4,3-a]pyrimidines, have also demonstrated superior antitumor activity against prostate (PC-3) and lung (A-549) cancer cells, again with sub-micromolar IC₅₀ values. bohrium.comresearchgate.net

The table below summarizes the antiproliferative activity of selected pyrido[2,3-d]pyrimidine derivatives in various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Source
Compound 4MCF-7Breast Cancer0.57 nih.gov
Compound 4HepG2Liver Cancer1.13 nih.gov
Compound 11MCF-7Breast Cancer1.31 nih.gov
Compound 11HepG2Liver Cancer0.99 nih.gov
Compound 5bPC-3Prostate CancerPotent Activity researchgate.net
Compound 15fPC-3Prostate Cancer0.356 researchgate.net
Compound 15fA-549Lung Cancer0.407 researchgate.net
HC-6MD-MBA-231Breast CancerDose-dependent effects researchgate.netnih.gov
HC-6HT-29Colon CancerDose-dependent effects researchgate.netnih.gov
HC-6T-24Bladder CancerDose-dependent effects researchgate.netnih.gov

Antimicrobial Efficacy and Mechanistic Insights

Beyond their anticancer properties, pyrido[2,3-d]pyrimidine derivatives have been explored for their potential as antimicrobial agents. nih.gov Research has confirmed their efficacy against both bacterial and fungal pathogens, indicating a broad spectrum of activity.

Antibacterial Action and Specific Target Pathways

Certain derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant antibacterial properties. Studies on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed considerable inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were in the low micromolar range, indicating potent activity. nih.gov Although the specific molecular targets, such as the fatty acid synthesis pathway, are a known focus for antibiotic development, the precise mechanisms for these particular compounds have not been fully elucidated in the reviewed literature. nih.gov

The table below presents the antibacterial activity of selected derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µmol/L)Source
Compound 7aS. aureus4 nih.gov
Compound 7aB. subtilis6 nih.gov
Compound 7aE. coli8 nih.gov
Compound 7dS. aureus6 nih.gov
Compound 7dB. subtilis4 nih.gov
Compound 7dE. coli6 nih.gov
Compound 9aS. aureus8 nih.gov
Compound 9dB. subtilis6 nih.gov

Antifungal Efficacy

Significant antifungal activities have been observed for several classes of pyrido[2,3-d]pyrimidine derivatives. eurjchem.com Novel 1,2,4-triazole (B32235) fused pyrido[2,3-d]pyrimidine derivatives, in particular, have shown promising fungicidal activity against different Candida strains. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the presence of specific chemical groups, such as trifluoromethyl, fluoro, bromo, and nitro groups on the furyl and phenyl rings of the molecule, can enhance its antifungal potency. nih.govresearchgate.net For example, derivatives containing a 4-fluoro-2-chlorophenyl triazole moiety exhibited strong antifungal effects. nih.gov

Furthermore, 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have also shown potent activity against fungal pathogens like Aspergillus fumigatus and Candida albicans, with some compounds demonstrating higher efficacy than the commercial fungicide fluconazole. nih.gov

CompoundFungal StrainMIC (µmol/L)Source
Compound 7aA. fumigatus10 nih.gov
Compound 7aC. albicans8 nih.gov
Compound 7dA. fumigatus8 nih.gov
Compound 7dC. albicans6 nih.gov
Compound 9aA. fumigatus6 nih.gov
Compound 9aC. albicans10 nih.gov
Compound 9dA. fumigatus10 nih.gov
Compound 9dC. albicans8 nih.gov

Diverse Bioactivity Profiles (Mechanistic Aspects)

The broad biological activity of pyrido[2,3-d]pyrimidine derivatives stems from their ability to interact with a variety of molecular targets, most notably protein kinases. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is a common factor in diseases like cancer.

Pyrido[2,3-d]pyrimidines have been found to have significant inhibitory effects against a variety of kinases, including tyrosine kinases (TKs), phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDK4/6). nih.gov One derivative, PD180970, acts as an ATP-competitive inhibitor of protein tyrosine kinases. nih.gov

As previously mentioned, PIM-1 kinase is a key target. Certain derivatives exhibit potent PIM-1 kinase inhibition with IC₅₀ values in the low nanomolar range, comparable to or even exceeding that of established kinase inhibitors like staurosporine. nih.gov For instance, compound 4 and compound 10 had PIM-1 kinase inhibition IC₅₀ values of 11.4 nM and 17.2 nM, respectively. nih.gov This potent, targeted activity underscores the therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold in developing new kinase inhibitors for various diseases. nih.govnih.gov

Antiviral Mechanisms

Derivatives of the pyrido[2,3-d]pyrimidine class have demonstrated notable antiviral properties, particularly against herpes simplex virus (HSV). nih.gov A study involving a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines, as well as pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives, revealed significant activity against HSV. nih.gov The antiviral screening of these compounds has provided insights into the structural requirements for anti-herpetic activity within this chemical class. While the precise mechanism of action for these specific derivatives has not been fully elucidated, many antiviral agents targeting herpesviruses interfere with viral DNA replication.

Antiviral Activity of Pyrido[2,3-d]pyrimidine Derivatives against Herpes Simplex Virus (HSV)
CompoundStructureVirus StrainActivity
7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidineAryl group variationsHSVGood activity reported
7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidineAryl group variationsHSVGood activity reported
Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidineFused ring systemHSVGood activity reported

Anti-inflammatory Pathways

The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to modulate key inflammatory pathways. nih.gov A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. nih.gov Both COX-1 and COX-2 isoenzymes can be targeted by pyrimidine-based compounds. nih.gov By suppressing the activity of these enzymes, these derivatives can effectively reduce the synthesis of pro-inflammatory prostaglandins. nih.gov

Furthermore, the anti-inflammatory actions of pyrimidines can extend to the inhibition of other vital inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as various chemokines and cytokines. nih.gov This multi-faceted approach to modulating the inflammatory response underscores the therapeutic potential of this class of compounds.

Inhibition of Cyclooxygenase (COX) by Pyrido[2,3-d]pyridazine-2,8-dione Derivatives
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
7cSimilar inhibitory activities against both isoenzymesSimilar inhibitory activities against both isoenzymes

Note: Data is for a structurally related pyrido[2,3-d]pyridazine-2,8-dione derivative.

Anticonvulsant, Antipyretic, Analgesic, CNS Depressant Actions

The pyrido[2,3-d]pyrimidine scaffold has been recognized for its potential to interact with the central nervous system (CNS), leading to a range of activities including anticonvulsant, CNS depressant, antipyretic, and analgesic effects. nih.gov

The anticonvulsant properties of these derivatives have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These tests help to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively.

The CNS depressant activity of certain pyrido[2,3-d]pyrimidine derivatives has also been noted, suggesting a potential for sedative or anxiolytic effects. nih.gov While the specific mechanisms are not fully understood, they may involve interactions with various neurotransmitter systems in the brain.

Antipyretic and analgesic activities have also been reported for this class of compounds, indicating their potential to alleviate fever and pain. nih.gov The analgesic effects of some derivatives have been demonstrated in models such as the acetic acid-induced writhing test, which is sensitive to peripherally acting analgesics. nih.gov

Anticonvulsant Activity of 2-Substituted-3-arylpyrido[2,3-d]pyrimidinones
CompoundMES Test (Dose)scPTZ Test (Dose)
4aActive at 3-10 mg/kgActive at 3-10 mg/kg
4bActive at 3-10 mg/kgActive at 3-10 mg/kg
4cActive at 3-10 mg/kgActive at 3-10 mg/kg
Analgesic Activity of Pyrido[2,3-d]pyrimidine Derivatives in Acetic Acid-Induced Writhing Test
CompoundAnalgesic Effect
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b)Potent activity
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d)Potent activity

Note: Data is for structurally related 2,4,6-trisubstituted pyrimidines. nih.gov

Antileishmanial and Molluscicidal Activities

Research has also explored the potential of pyrido[2,3-d]pyrimidine derivatives in combating parasitic diseases. A series of dihydropyrido[2,3-d]pyrimidines have been synthesized and evaluated for their in vitro antileishmanial activity . nih.govresearchgate.net These compounds have shown inhibitory effects against both the promastigote and amastigote stages of Leishmania parasites. nih.govresearchgate.net The mechanism of action is thought to involve the inhibition of key parasitic enzymes such as dihydrofolate reductase. nih.gov

In addition to their antiprotozoal properties, some pyrido[2,3-d]pyrimidine derivatives have been reported to possess molluscicidal activity , which is relevant for the control of schistosomiasis, a disease transmitted by freshwater snails. While specific data for this compound is not extensively detailed in the available literature, the broader class of compounds has shown potential in this area.

In Vitro Antileishmanial Activity of Dihydropyrido[2,3-d]pyrimidine Derivatives
Compound SeriesTarget StageInhibition at 50 µg/mL
2a-2lPromastigotes83-100%
2a-2lAmastigotes79-100%

Structure Activity Relationship Sar and Rational Design of 2 Chloro 4 Phenylpyrido 2,3 D Pyrimidine Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 2-chloro-4-phenylpyrido[2,3-d]pyrimidine analogues is highly dependent on the nature and position of various substituents. Modifications at the C-4 phenyl group, the C-2 chloro position, and on the pyridine (B92270) moiety all play critical roles in determining the compound's interaction with its biological target, thereby influencing its efficacy and selectivity.

Role of the Phenyl Group at C-4 in Molecular Recognition

The phenyl group at the C-4 position is a key feature for the biological activity of many pyrido[2,3-d]pyrimidine (B1209978) derivatives. While the chemical diversity at this position has historically been limited, recent studies have demonstrated its importance in molecular recognition and the potential for introducing a wide range of substituents to modulate activity. nih.govmdpi.com The introduction of aryl groups at C-4, often via Suzuki cross-coupling reactions, has been a successful strategy in developing potent kinase inhibitors. nih.gov

For instance, in the context of VEGFR-2 and HER-2 inhibitors, the substitution pattern on the 4-phenyl ring significantly impacts cytotoxic activity. Analogues with electron-withdrawing groups, such as a 4-chloro or 2,4-dichloro substitution on the phenyl ring, have shown greater anticancer activities compared to those with electron-donating groups like a 4-methoxy substituent. mdpi.com This suggests that the electronic properties of the C-4 phenyl ring are critical for its interaction within the target's binding site.

Compound IDC-4 Phenyl SubstitutionTarget/ActivityReference
6b 4-ChlorophenylBest cytotoxic activity against HepG2 cells mdpi.com
7b 4-ChlorophenylGreater anticancer activity mdpi.com
7c 2,4-DichlorophenylGreater anticancer activity mdpi.com
7e 4-MethoxyphenylLower anticancer activity mdpi.com

Impact of Modifications at the C-2 Chloro Position on Reactivity and Biological Activity

The chloro group at the C-2 position of the pyrido[2,3-d]pyrimidine scaffold is a versatile synthetic handle that allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. nih.gov This position is crucial for establishing key interactions with the target protein, often in the hinge region of kinases, which is a critical area for ATP binding.

The reactivity of the C-2 chloro group facilitates the synthesis of diverse libraries of compounds with various substituents, such as amines, which can significantly enhance biological activity. For example, the synthesis of potent CCR4 antagonists involved the sequential nucleophilic substitution of a 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) intermediate, first at the C-4 position and then at the C-2 position with a piperazine (B1678402) moiety. nih.gov

Furthermore, the nature of the substituent at C-2 can drastically alter the biological profile of the molecule. In a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the conversion of a 2-thioxo group to a 2-hydrazinyl group, and subsequent cyclization to form tetracyclic systems, had a profound impact on their anticancer activity against various cell lines. nih.gov Specifically, the presence of a carbonyl group at the C-2 position in some derivatives was found to provide maximum anticancer activity. nih.gov

C-2 ModificationResulting StructureImpact on Biological ActivityReference
Nucleophilic substitution with piperazine2-(piperazin-1-yl) derivativePotent CCR4 antagonist activity nih.gov
Conversion of 2-thioxo to 2-hydrazinylHydrazinyl derivativeAltered anticancer activity profile nih.gov
Presence of a carbonyl group2-oxo derivativeMaximum anticancer activity in some series nih.gov

Effects of Substitutions on the Pyridine Moiety of the Scaffold

Substitutions on the pyridine portion of the pyrido[2,3-d]pyrimidine core also play a significant role in modulating biological activity and selectivity. Different positions on the pyridine ring (C-5, C-6, and C-7) have been modified to optimize interactions with target proteins.

For example, in a series of CDK4/6 inhibitors, the presence of an acetyl group at the C-6 position and an isopropyl group at the C-8 (N-8) position resulted in a 2.5-fold increase in biological activity for CDK4/cyclinD3 inhibition. nih.gov In another study on DYRK1B and DYRK1A inhibitors, modifications on the pyridine ring were part of the SAR exploration that led to the discovery of potent and enantio-selective inhibitors. nih.gov The introduction of a carbonyl group at C-7, forming a pyrido[2,3-d]pyrimidin-7(8H)-one, is a common structural motif in many biologically active analogues. mdpi.com

The electronic nature of substituents on the pyridine ring can also be influential. For instance, the addition of an electron-withdrawing fluoro group at certain positions has been shown to decrease activity in some series of antitumor agents, highlighting the sensitivity of the scaffold to electronic modifications. nih.gov

Rational Design Strategies for Enhanced Biological Activity and Target Specificity

The development of novel this compound analogues has been greatly advanced by the application of rational design strategies. These approaches leverage an understanding of the target's structure and the key pharmacophoric features required for binding to create more potent and selective inhibitors.

Pharmacophore-Guided Design and Privileged Structures

The pyrido[2,3-d]pyrimidine scaffold is considered a "privileged structure" because it can serve as a high-affinity ligand for a variety of biological targets. nih.govresearchgate.net This versatility has been exploited through pharmacophore-guided design, where the essential structural features required for biological activity are identified and incorporated into new molecular designs.

Pharmacophore models for various kinase inhibitors often include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions, all of which can be accommodated by the pyrido[2,3-d]pyrimidine core and its substituents. For example, in the design of EGFR inhibitors, the pyrido[2,3-d]pyrimidin-4(3H)-one moiety, which comprises two hetero-aromatic rings, was utilized to occupy the adenine (B156593) binding pocket of the kinase. nih.gov Virtual screening and pharmacophore mapping have been successfully used to design novel pyrido[2,3-d]pyrimidine derivatives as selective thymidylate synthase inhibitors. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches have been instrumental in the development of this compound analogues. Ligand-based methods are employed when the three-dimensional structure of the target is unknown, relying on the SAR of known active compounds to guide the design of new ones.

Structure-based drug design, which utilizes the 3D structure of the target protein, has been particularly powerful. Molecular docking studies are frequently used to predict the binding modes of designed compounds and to rationalize their biological activities. eurekaselect.comnih.gov For instance, in the design of novel antifolates, molecular modeling studies with a homology model of Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) helped to explain the potency and selectivity of a highly active pyrido[2,3-d]pyrimidine analogue. nih.gov Similarly, docking studies of pyrido[2,3-d]pyrimidine-2,4-dione derivatives in the catalytic domain of eEF-2K were used to understand the binding pocket and guide structural modifications. nih.gov These computational approaches allow for the optimization of interactions between the ligand and the target, leading to the design of compounds with enhanced biological activity and improved target specificity.

Development of Focused Libraries for SAR Exploration

The exploration of the structure-activity relationship (SAR) of the this compound scaffold has been a subject of significant interest in medicinal chemistry. The strategic development of focused libraries of analogues, where specific positions of the molecule are systematically modified, has been instrumental in elucidating the key structural features required for biological activity. This approach allows researchers to probe the chemical space around the core structure and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

A common strategy for generating a focused library from this compound involves the nucleophilic substitution of the chlorine atom at the C2-position. This reactive site serves as a convenient handle to introduce a wide variety of functional groups, including amines, alcohols, and thiols, thereby creating libraries of 2-amino, 2-alkoxy, and 2-thioether analogues, respectively.

One area of investigation has been the development of pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors. For instance, a series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity and as PIM-1 kinase inhibitors. In this study, the core structure was modified at various positions, and the resulting analogues showed a range of activities. For example, compound 4 from this series, which features a 2-(2,4-dichlorophenyl) substituent, exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 0.57 μM and significant PIM-1 kinase inhibition with an IC50 of 11.4 nM. Current time information in Hyderabad, IN.

Another study focused on the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). Although not directly starting from the 2-chloro-4-phenyl scaffold, this research provides valuable SAR insights into the broader pyrido[2,3-d]pyrimidine class. The study systematically modified three regions of the molecule (R¹, R², and R³) and identified key substituents for optimal activity. For example, an ethyl group at R¹, a carboxamide at R², and a cyclopropyl (B3062369) group at R³ were found to be favorable. nih.gov

The following tables summarize the findings from a hypothetical focused library development based on the principles of nucleophilic substitution at the C2-position of a 2-chloro-4-substituted-pyrido[2,3-d]pyrimidine core, illustrating how systematic modifications can influence biological activity.

Table 1: 2-Amino Analogues

Compound IDR Group (at C2-amino)Biological Activity (IC50, µM)
1a -CH₃8.5
1b -CH₂CH₃7.2
1c -CH(CH₃)₂10.1
1d -c-C₃H₅5.4
1e -Ph3.1
1f -CH₂Ph4.5

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. It does not represent actual experimental results from a single published study on the specified parent compound.

Table 2: 2-Alkoxy Analogues

Compound IDR Group (at C2-alkoxy)Biological Activity (IC50, µM)
2a -CH₃12.3
2b -CH₂CH₃10.8
2c -CH₂CH₂CH₃9.7
2d -CH₂Ph6.2
2e -CH₂(4-F-Ph)5.1

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. It does not represent actual experimental results from a single published study on the specified parent compound.

Table 3: 2-Thioether Analogues

Compound IDR Group (at C2-thio)Biological Activity (IC50, µM)
3a -CH₃9.8
3b -CH₂CH₃8.1
3c -CH₂CH₂OH6.5
3d -CH₂COOH15.2
3e -Ph4.9

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. It does not represent actual experimental results from a single published study on the specified parent compound.

The systematic exploration of these focused libraries allows for the establishment of clear SAR trends. For instance, the data often reveals preferences for specific substituent sizes, electronic properties, and hydrogen bonding capabilities at the C2-position. This knowledge is then used to guide the rational design of next-generation analogues with improved therapeutic potential.

Advanced Synthetic Applications and Future Research Directions

2-Chloro-4-phenylpyrido[2,3-d]pyrimidine as a Versatile Synthetic Intermediate in Organic Chemistry

The synthetic utility of this compound is primarily anchored in the reactivity of the chlorine atom at the C2-position of the pyrimidine (B1678525) ring. This chloro group is susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide array of functional groups and for constructing more complex molecules. The presence of the phenyl group at the C4-position also influences the electronic properties of the heterocyclic system and provides another site for potential modification, although it is less reactive than the C2-chloro position.

The nucleophilic aromatic substitution (SNAr) reactions at the C2-position are the most common transformations involving this intermediate. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride ion, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy derivatives, respectively. For instance, the reaction with various primary and secondary amines provides access to a large family of 2-aminopyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. nih.govnih.gov

A specific example from the literature, while not involving a C4-phenyl group, demonstrates the principle of this reactivity. In the synthesis of a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) was reacted with 2,4-dichlorobenzylamine, resulting in the selective substitution of the C4-chloro group to yield 2-chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine. nih.gov This highlights the differential reactivity of the chloro groups, a feature that can be exploited for sequential functionalization. The chloro group at the C2-position of this compound would be expected to undergo similar nucleophilic substitution reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed to form carbon-carbon and carbon-nitrogen bonds at the C2-position. These modern synthetic methods significantly expand the diversity of accessible derivatives, allowing for the introduction of aryl, heteroaryl, and various amino moieties.

Integration into Combinatorial Chemistry for Advanced Compound Library Generation

The robust and predictable reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of large, diverse compound libraries. lookchem.com The concept of parallel synthesis, a cornerstone of combinatorial chemistry, can be readily applied to this intermediate. By reacting a common starting material, in this case, this compound, with a diverse set of building blocks in a spatially separated manner (e.g., in a multi-well plate), a library of related compounds can be synthesized simultaneously.

For example, a library of 2-amino-4-phenylpyrido[2,3-d]pyrimidines can be generated by reacting the chloro-intermediate with a collection of different primary and secondary amines. Similarly, a library of 2-alkoxy derivatives can be prepared using a variety of alcohols. This high-throughput approach is invaluable in drug discovery programs for the rapid exploration of structure-activity relationships (SAR). lookchem.com The ability to quickly generate and screen a large number of analogs allows medicinal chemists to identify key structural features required for biological activity and to optimize lead compounds.

The development of synthetic strategies for the construction of pyrido[4,3-d]pyrimidine (B1258125) libraries has been reported, demonstrating the feasibility of applying combinatorial approaches to this class of compounds. lookchem.com These strategies can be adapted for the this compound scaffold to accelerate the discovery of new bioactive molecules.

Emerging Methodologies for Pyrido[2,3-d]pyrimidine Synthesis

While the focus of this article is on the applications of pre-synthesized this compound, it is important to consider the advancements in the synthesis of the core pyrido[2,3-d]pyrimidine ring system itself. These emerging methodologies offer more efficient and versatile routes to the scaffold, which in turn facilitates access to a wider range of derivatives, including the 2-chloro-4-phenyl substituted variant.

Traditional synthetic approaches often involve the construction of the pyrido[2,3-d]pyrimidine ring from a preformed pyrimidine or a preformed pyridone. nih.gov However, recent research has focused on the development of more convergent and atom-economical methods. One-pot, multi-component reactions (MCRs) have emerged as a powerful tool in this regard. orgchemres.org MCRs allow for the synthesis of complex molecules from simple starting materials in a single step, often with high efficiency and stereoselectivity. A novel method has been reported for the synthesis of isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine derivatives through a one-pot sequential multicomponent reaction, highlighting the potential of such strategies. researchgate.net

Other modern synthetic approaches include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Additionally, new catalytic systems are being developed to facilitate the construction of the heterocyclic core under milder reaction conditions. The direct synthesis of new series of pyrido[2,3-d]pyrimidines has been described, showcasing ongoing innovation in this area. rsc.orgnih.gov These advancements in synthetic methodology are crucial for expanding the chemical space accessible from the pyrido[2,3-d]pyrimidine scaffold.

Prospects for Targeted Molecular Probe Development

The unique photophysical and biological properties of the pyrido[2,3-d]pyrimidine scaffold make it an attractive candidate for the development of targeted molecular probes. These probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The this compound core can be functionalized with fluorophores, affinity tags, or reactive groups to create probes with specific cellular targets.

For instance, by attaching a fluorescent dye to the 2-position of the scaffold via a linker, a fluorescent probe can be designed to target a specific protein or enzyme. The inherent biological activity of some pyrido[2,3-d]pyrimidine derivatives, such as their ability to inhibit kinases, can be leveraged to create activity-based probes. These probes can be used to profile enzyme activity in complex biological samples and to screen for new inhibitors. While the development of luminescent biological probes from ruthenium(II) estradiol (B170435) polypyridine complexes has been reported, showcasing the general principle, the application of the pyrido[2,3-d]pyrimidine scaffold in this area is still emerging. nih.gov The versatility of this compound as a synthetic intermediate provides a solid foundation for the future design and synthesis of novel molecular probes.

Unexplored Reactivity and Derivatization Opportunities for Novel Scaffolds

Beyond the well-established nucleophilic substitution and cross-coupling reactions at the C2-position, there remain unexplored avenues of reactivity for this compound. For example, the reactivity of the pyridine (B92270) ring nitrogen towards alkylation or oxidation could be further investigated to generate novel derivatives. The phenyl group at the C4-position, while generally less reactive, could be functionalized through electrophilic aromatic substitution under specific conditions, providing another point of diversification.

Furthermore, the pyrido[2,3-d]pyrimidine core itself can be viewed as a platform for the construction of more complex, polycyclic scaffolds. Intramolecular cyclization reactions involving substituents at the C2 and C4 positions could lead to the formation of novel fused ring systems with unique three-dimensional structures. The development of new catalytic methods could also unlock previously inaccessible transformations of the pyrido[2,3-d]pyrimidine ring.

The exploration of these less conventional reactions and derivatization strategies holds the potential to generate novel molecular architectures with unprecedented biological and material properties. A deeper understanding of the fundamental reactivity of this compound will be crucial for unlocking its full potential as a building block in organic synthesis.

Q & A

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis results?

  • Troubleshooting Steps :

Verify combustion efficiency in CHN analyzers using acetanilide standards.

Check for hygroscopicity; dry samples under vacuum before analysis.

Re-synthesize compounds if persistent deviations (>0.3% error) occur .

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